molecular formula C7H9ClN2OS B13305797 (3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide

(3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide

Cat. No.: B13305797
M. Wt: 204.68 g/mol
InChI Key: CMMGJUJJPDRPEL-RXMQYKEDSA-N
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Description

(3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide is a chemical compound that features an amino group, a chlorinated thiophene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorothiophene and 3-aminopropanoic acid.

    Formation of Intermediate: The 4-chlorothiophene undergoes a halogenation reaction to introduce the chlorine atom at the desired position.

    Coupling Reaction: The halogenated thiophene is then coupled with 3-aminopropanoic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro or imine derivatives.

    Reduction: Amine derivatives.

    Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(4-bromothiophen-2-YL)propanamide: Similar structure but with a bromine atom instead of chlorine.

    (3R)-3-Amino-3-(4-methylthiophen-2-YL)propanamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

(3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role.

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9ClN2OS/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)/t5-/m1/s1

InChI Key

CMMGJUJJPDRPEL-RXMQYKEDSA-N

Isomeric SMILES

C1=C(SC=C1Cl)[C@@H](CC(=O)N)N

Canonical SMILES

C1=C(SC=C1Cl)C(CC(=O)N)N

Origin of Product

United States

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